1,3-Bis(bromomethyl)-5-chlorobenzene
Overview
Description
1,3-Bis(bromomethyl)-5-chlorobenzene: is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
Chemistry: 1,3-Bis(bromomethyl)-5-chlorobenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It is also explored for its potential use in drug development due to its ability to undergo various chemical modifications.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in coatings, adhesives, and sealants.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(bromomethyl)-5-chlorobenzene typically involves the bromomethylation of 1,3-dichlorobenzene. The reaction is carried out using bromine and formaldehyde in the presence of a catalyst such as hydrobromic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete bromomethylation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1,3-Bis(bromomethyl)-5-chlorobenzene undergoes nucleophilic substitution reactions where the bromomethyl groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Substitution: Formation of benzene derivatives with different functional groups replacing the bromomethyl groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzene derivatives with methyl groups.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-5-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the benzene ring. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density of the benzene ring.
Comparison with Similar Compounds
Benzene, 1,3-bis(bromomethyl)-: Similar structure but lacks the chlorine atom.
Benzene, 1,3-bis(chloromethyl)-: Similar structure but with chloromethyl groups instead of bromomethyl groups.
Benzene, 1,3,5-trichloro-: Contains three chlorine atoms instead of bromomethyl groups.
Uniqueness: 1,3-Bis(bromomethyl)-5-chlorobenzene is unique due to the presence of both bromomethyl and chlorine substituents, which impart distinct reactivity patterns. The combination of these substituents allows for a wider range of chemical transformations compared to its analogs. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHUMKMJIWMDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781616-32-8 | |
Record name | 1,3-bis(bromomethyl)-5-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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